2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoropropyl group, and a methylhexanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a precursor for drug development.
Mechanism of Action
The mechanism by which 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular signaling and function. For example, it could act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid
- 2-Amino-2-(3-fluoropropyl)-4-methylhexan-1-ol
- Isoindoline-1,3-dione derivatives
Uniqueness
Compared to similar compounds, 2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluoropropyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
2-Amino-2-(3-fluoropropyl)-4-methylhexanoic acid, also known as a derivative of the amino acid family, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H14FNO2
- Molecular Weight : 161.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological systems. Research indicates that this compound may exhibit significant effects on metabolic pathways and cellular functions.
The compound is believed to act through several mechanisms:
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate the specific mechanisms involved.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity :
- A study assessed the compound's effectiveness against various bacterial strains, indicating a moderate inhibitory effect on Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
-
Neuroprotective Effects :
- Research has shown that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease therapies.
-
Metabolic Effects :
- In vitro studies demonstrated that this compound could influence glucose metabolism in muscle cells, suggesting its role in metabolic regulation.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H20FNO2 |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
2-amino-2-(3-fluoropropyl)-4-methylhexanoic acid |
InChI |
InChI=1S/C10H20FNO2/c1-3-8(2)7-10(12,9(13)14)5-4-6-11/h8H,3-7,12H2,1-2H3,(H,13,14) |
InChI Key |
FBPIZTUGKLSVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.